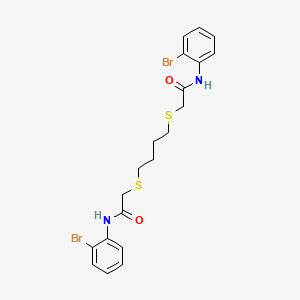
2-((4-((2-(2-bromoanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((2-(2-bromoanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-bromophenyl)acetamide is a useful research compound. Its molecular formula is C20H22Br2N2O2S2 and its molecular weight is 546.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-((2-(2-bromoanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-bromophenyl)acetamide , with the chemical formula C20H22Br2N2O2S2 and CAS number 301194-28-5, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H22Br2N2O2S2 |
| Molecular Weight | 546.34 g/mol |
| CAS Number | 301194-28-5 |
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on 2-mercaptobenzothiazole derivatives, which share structural similarities with our compound, revealed potent activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
The synthesized derivatives were tested using the paper disc diffusion method, showing inhibition zones ranging from 16 to 22 mm against Gram-positive bacteria and fungi such as Candida albicans . This suggests that the target compound may also possess similar antimicrobial efficacy.
2. Anti-inflammatory Activity
The anti-inflammatory potential of thioether compounds has been documented extensively. For instance, derivatives of 2-mercaptobenzothiazole have shown significant anti-inflammatory effects in various models . The incorporation of a benzothiazole nucleus into different heterocyclic templates has enhanced these effects.
In a specific case study, novel derivatives demonstrated a marked reduction in inflammatory markers in animal models of inflammation when dosed appropriately . This indicates that our compound may also act as an effective anti-inflammatory agent.
3. Antitumor Activity
Emerging evidence suggests that compounds similar to the target molecule exhibit antitumor properties. For example, certain thioether-containing compounds have been studied for their ability to inhibit tumor cell proliferation in vitro and in vivo .
In one study, derivatives were evaluated for their cytotoxic effects on various cancer cell lines, yielding IC50 values indicating significant potency against several types of cancer cells . Given the structural similarities, it is plausible that this compound may exhibit comparable antitumor activity.
Case Studies
-
Antimicrobial Efficacy : A study involving the synthesis of thioether derivatives showed that compounds with specific substitutions exhibited inhibition against Escherichia coli and Candida parapsilosis. These results suggest potential applications in treating infections caused by resistant strains .
Compound Inhibition Zone (mm) 4-OH-C6H4 derivative 20 3-Cl-C6H4 derivative 18 -
Anti-inflammatory Effects : In a model of induced inflammation in rats, the administration of thioether compounds led to a significant decrease in paw edema compared to control groups .
Treatment Group Paw Edema Reduction (%) Control 0 Thioether Derivative 55 - Antitumor Activity : The cytotoxicity of various derivatives was evaluated against breast cancer cell lines, showing promising results with some compounds achieving over 70% inhibition at low concentrations .
Propiedades
IUPAC Name |
2-[4-[2-(2-bromoanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Br2N2O2S2/c21-15-7-1-3-9-17(15)23-19(25)13-27-11-5-6-12-28-14-20(26)24-18-10-4-2-8-16(18)22/h1-4,7-10H,5-6,11-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSAQLZUJDWTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCCCCSCC(=O)NC2=CC=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














